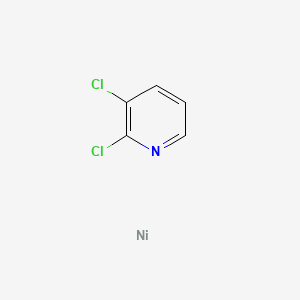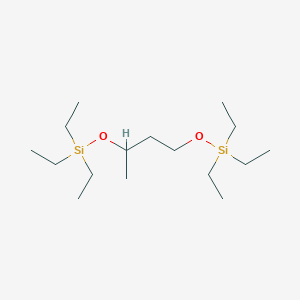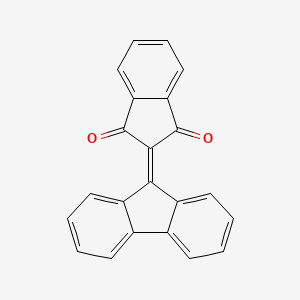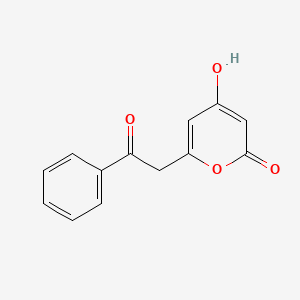
4-Hydroxy-6-(2-oxo-2-phenylethyl)-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-6-(2-oxo-2-phenylethyl)-2H-pyran-2-one is a heterocyclic compound that belongs to the class of pyranones. This compound is characterized by a pyran ring fused with a phenyl group and a hydroxy group at the 4th position. It is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(2-oxo-2-phenylethyl)-2H-pyran-2-one can be achieved through multicomponent reactions. One efficient method involves the tandem Knoevenagel–Michael protocol. This method utilizes phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one as starting materials . The reaction is carried out under mild conditions, resulting in high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multicomponent reactions. The process involves the careful control of reaction parameters such as temperature, solvent, and catalyst to ensure consistent quality and yield. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Hydroxy-6-(2-oxo-2-phenylethyl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
4-Hydroxy-6-(2-oxo-2-phenylethyl)-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural products.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: The compound exhibits potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the development of new materials and as a building block for complex organic molecules.
作用機序
The mechanism of action of 4-Hydroxy-6-(2-oxo-2-phenylethyl)-2H-pyran-2-one involves its interaction with specific molecular targets. The hydroxy and carbonyl groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl
Uniqueness
Compared to similar compounds, 4-Hydroxy-6-(2-oxo-2-phenylethyl)-2H-pyran-2-one stands out due to its unique structural features, such as the phenyl group and the specific positioning of the hydroxy and carbonyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
20851-38-1 |
|---|---|
分子式 |
C13H10O4 |
分子量 |
230.22 g/mol |
IUPAC名 |
4-hydroxy-6-phenacylpyran-2-one |
InChI |
InChI=1S/C13H10O4/c14-10-6-11(17-13(16)7-10)8-12(15)9-4-2-1-3-5-9/h1-7,14H,8H2 |
InChIキー |
AIMRGOBVEDTKLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC(=CC(=O)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


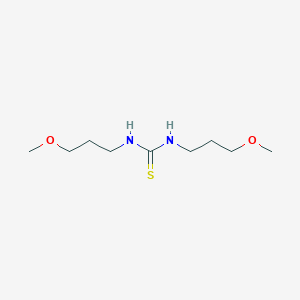
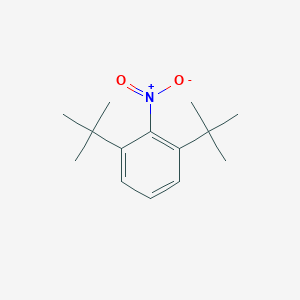
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)

![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
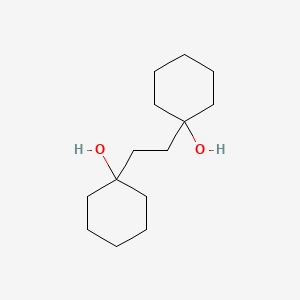
![1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14705815.png)
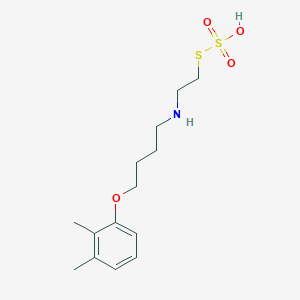
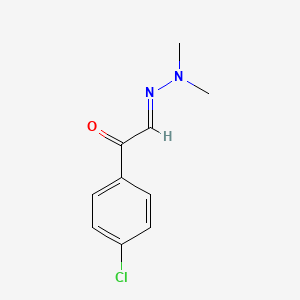

![s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14705844.png)
